2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide
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Overview
Description
2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine bases are one of the main components of nucleic acids, and their derivatives have been found to exhibit various biological activities, including anticancer, antitubercular, and anti-HIV properties .
Preparation Methods
The synthesis of 2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide involves several steps. One common method includes the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in the presence of potassium carbonate in aqueous ethanol at room temperature . The resulting ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate is then reacted with various amines to produce the corresponding acetamides .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Substitution Reactions: The R-sulfanyl group can be substituted with various amines, such as methylamine, benzylamine, and aniline, to form corresponding amides.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, although detailed information on these reactions is limited.
Hydrazine Hydrate Reactions: Reaction with hydrazine hydrate in boiling ethanol produces 2-hydrazinyl-6-methylpyrimidin-4(3H)-one.
Scientific Research Applications
2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various pyrimidine derivatives.
Biology: Studied for its potential anticancer, antitubercular, and anti-HIV activities.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and infections.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s pyrimidine base structure allows it to interact with nucleic acids and enzymes, potentially inhibiting the replication of viruses and cancer cells . detailed studies on its exact molecular targets and pathways are still ongoing.
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
6-methyl-2-thiouracil: Used to obtain various S-alkyl derivatives with anticonvulsant activity.
Ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate: A precursor in the synthesis of 2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide.
The uniqueness of this compound lies in its specific structure, which combines a pyrimidine base with a naphthalene moiety, potentially enhancing its biological activity and therapeutic potential.
Properties
IUPAC Name |
2-[(4-methoxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-23-16-9-14(21)19-17(20-16)24-10-15(22)18-13-7-6-11-4-2-3-5-12(11)8-13/h2-9H,10H2,1H3,(H,18,22)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNGAXGITFRNIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)NC(=N1)SCC(=O)NC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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